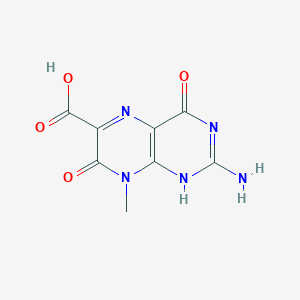
2-amino-8-methyl-4,7-dioxo-1H-pteridine-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-8-methyl-4,7-dioxo-1H-pteridine-6-carboxylic acid, also known as Methotrexate, is a widely studied chemical compound that has been used in the treatment of various diseases. Methotrexate is a potent inhibitor of dihydrofolate reductase (DHFR) and has been used as an anti-cancer drug.
作用机制
2-amino-8-methyl-4,7-dioxo-1H-pteridine-6-carboxylic acid works by inhibiting the activity of dihydrofolate reductase (DHFR), an enzyme that is essential for the synthesis of DNA. By inhibiting DHFR, this compound prevents the formation of new DNA, which leads to the death of rapidly dividing cells such as cancer cells.
Biochemical and physiological effects:
This compound has several biochemical and physiological effects. It can cause bone marrow suppression, which can lead to a decrease in white blood cells, red blood cells, and platelets. This compound can also cause liver toxicity, which can lead to liver damage. Additionally, this compound can cause gastrointestinal toxicity, which can lead to nausea, vomiting, and diarrhea.
实验室实验的优点和局限性
2-amino-8-methyl-4,7-dioxo-1H-pteridine-6-carboxylic acid has several advantages for lab experiments. It is a potent inhibitor of DHFR and can be used to study the role of DHFR in DNA synthesis. Additionally, this compound is widely available and relatively inexpensive. However, this compound has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can limit its use in some experiments. Additionally, this compound can have off-target effects, which can complicate data interpretation.
未来方向
There are several future directions for 2-amino-8-methyl-4,7-dioxo-1H-pteridine-6-carboxylic acid research. One area of research is the development of new analogs of this compound that have improved efficacy and reduced toxicity. Another area of research is the identification of new targets for this compound, which could expand its use beyond cancer and autoimmune diseases. Additionally, there is ongoing research into the use of this compound in combination with other drugs to improve treatment outcomes.
合成方法
2-amino-8-methyl-4,7-dioxo-1H-pteridine-6-carboxylic acid can be synthesized by reacting 2,4-diamino-6-hydroxypyrimidine with methanesulfonyl chloride to form 2,4-diamino-6-methylpyrimidine. The resulting compound is then condensed with 4-aminobenzoic acid to form this compound.
科学研究应用
2-amino-8-methyl-4,7-dioxo-1H-pteridine-6-carboxylic acid has been extensively studied for its anti-cancer properties. It is commonly used in the treatment of various types of cancer, including leukemia, lymphoma, and breast cancer. This compound has also been studied for its ability to treat autoimmune diseases such as rheumatoid arthritis and psoriasis.
属性
分子式 |
C8H7N5O4 |
|---|---|
分子量 |
237.17 g/mol |
IUPAC 名称 |
2-amino-8-methyl-4,7-dioxo-1H-pteridine-6-carboxylic acid |
InChI |
InChI=1S/C8H7N5O4/c1-13-4-2(5(14)12-8(9)11-4)10-3(6(13)15)7(16)17/h1H3,(H,16,17)(H3,9,11,12,14) |
InChI 键 |
YJAYGCWNOOVXSV-UHFFFAOYSA-N |
手性 SMILES |
CN1C2=C(C(=O)N=C(N2)N)N=C(C1=O)C(=O)O |
SMILES |
CN1C2=C(C(=O)N=C(N2)N)N=C(C1=O)C(=O)O |
规范 SMILES |
CN1C2=C(C(=O)N=C(N2)N)N=C(C1=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



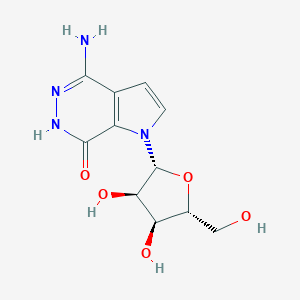

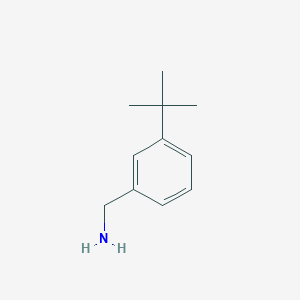




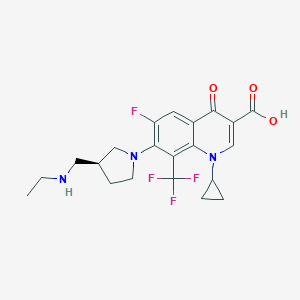

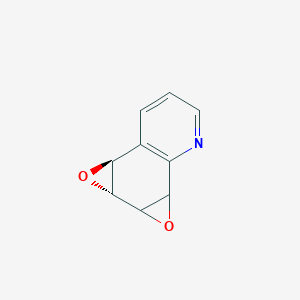
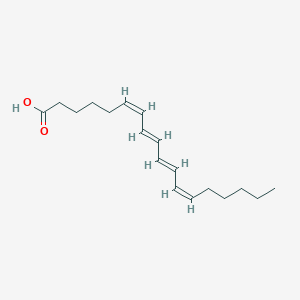
![2-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypropan-1-one](/img/structure/B232871.png)
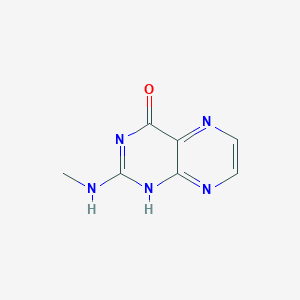
![6-[(4-Formyl-10-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8-oxo-1,2,3,4a,5,6,7,8a,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B232888.png)